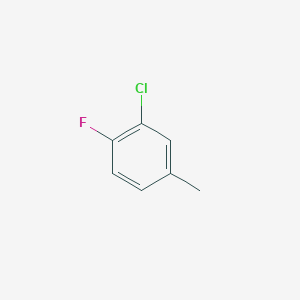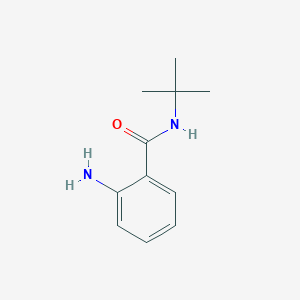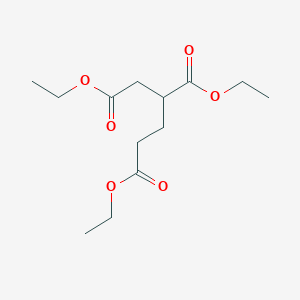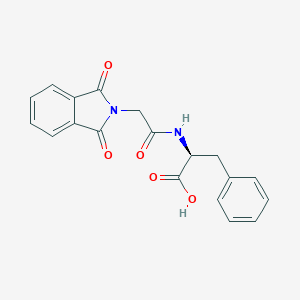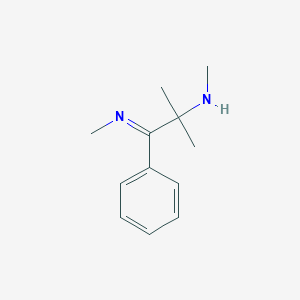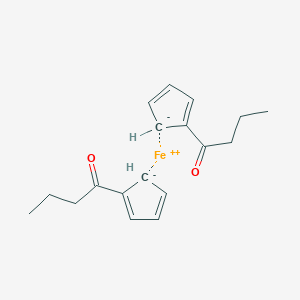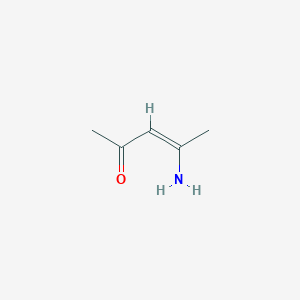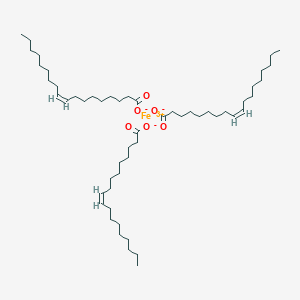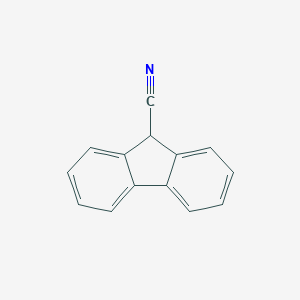
9H-芴-9-碳腈
描述
9H-Fluorene-9-carbonitrile, a polycyclic aromatic hydrocarbon, has attracted significant interest due to its unique molecular structure and properties. The compound is a derivative of fluorene, distinguished by the presence of a carbonitrile group at the 9-position, which imparts distinct chemical and physical characteristics.
Synthesis Analysis
The synthesis of 9H-Fluorene derivatives often involves palladium-catalyzed cross-coupling reactions, as demonstrated by Xu et al. (2015), who developed an efficient method for synthesizing 9H-fluorene derivatives through the cross-coupling of 1,1-diboronates with 2,2'-dibromobiphenyls, yielding high purity products under mild conditions (Xu et al., 2015). Another unconventional synthesis route involves the gas-phase reaction of benzyl and phenyl radicals, leading to the specific formation of 9H-fluorene, highlighting a radical-radical reaction mechanism that offers insights into molecular growth processes in high-temperature environments (He et al., 2022).
Molecular Structure Analysis
The molecular structure of 9H-Fluorene derivatives has been extensively studied, with X-ray diffraction techniques revealing the planar arrangement and perpendicular orientation of substituent groups relative to the fluorene core. For instance, Hu (2013) synthesized 9,9-dipropionitrilefluorene and determined its crystal structure, showcasing the nearly coplanar configuration of the fluorene system and the perpendicular orientation of the propionitrile groups (Hu, 2013).
Chemical Reactions and Properties
9H-Fluorene-9-carbonitrile participates in various chemical reactions, including photo-induced coupling reactions, demonstrating its reactivity and potential for functionalization. Jiang et al. (2002) reported a novel photo-induced coupling reaction of 9-fluorenylidenemalononitrile with 10-methyl-9,10-dihydroacridine, resulting in a unique coupling product characterized by X-ray crystallography (Jiang et al., 2002).
科学研究应用
环境生物降解:Grifoll等人(1992年)研究了一株能够降解芴的Arthrobacter sp. F101菌株。他们发现这种细菌可以将芴用作唯一的碳和能源来源,导致形成多种代谢产物,如9-芴醇、9H-芴-9-酮和3,4-二氢香豆素。这项研究有助于理解芴的生物降解及其在环境中的应用(Grifoll, Casellas, Bayona, & Solanas, 1992)。
光伏特性:Lin等人(2018年)探讨了基于芴的共轭聚合物的光伏特性。他们通过共聚合取代的9H-芴和三唑喹啉,合成了给体-受体共轭聚合物,揭示了9H-芴中不同碳杂化对这些聚合物的吸收、能级和光伏性能的影响(Lin, Wei, Li, Lu, Hai, Li, & Tang, 2018)。
化学反应和合成:Gomaa和Döpp(1998年)报道了N1,N2-二芳基乙酰胺与(2,4,7-三硝基-9H-芴-9-亚甲基)丙二腈反应形成新型螺[芴-9,4′-(1′,2′,3′,4′-四氢吡啶)]-5′-碳腈(Gomaa & Döpp, 1998)。
有机发光二极管(OLEDs):Deng等人(2013年)设计并合成了含有9H-芴-9-碳腈的小分子化合物,用于蓝色磷光OLEDs。这些材料表现出高效率和缓慢的效率衰减,表明它们在OLED应用中的潜力(Deng, Li, Wang, & Wu, 2013)。
太阳能应用:Cho等人(2007年)描述了一种合成9,9-二辛基-9H-芴的方法,该方法用于发光装置。研究表明,从这些单体制备的聚芴显示出最小的绿色发射,这对它们在太阳能和发光装置中的应用具有重要意义(Cho, Grimsdale, Jones, Watkins, & Holmes, 2007)。
药物开发:Kojima、Oisaki和Kanai(2014年)开发了一种通过9H-芴的氧化合成各种9-芴酮的方法。这种方法对于开发新的药物化合物和中间体具有相关性(Kojima, Oisaki, & Kanai, 2014)。
属性
IUPAC Name |
9H-fluorene-9-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVMCKCMPQEKPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165153 | |
| Record name | 9H-Fluorene-9-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Fluorene-9-carbonitrile | |
CAS RN |
1529-40-4 | |
| Record name | 9H-Fluorene-9-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1529-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Fluorene-9-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001529404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Cyanofluorene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126783 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Fluorene-9-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-fluorene-9-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

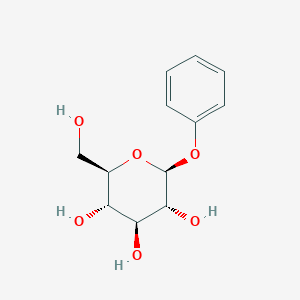
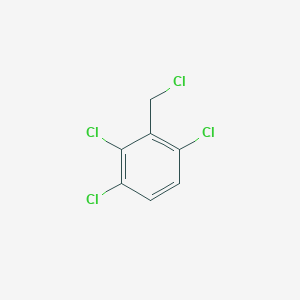
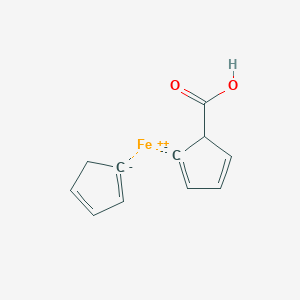
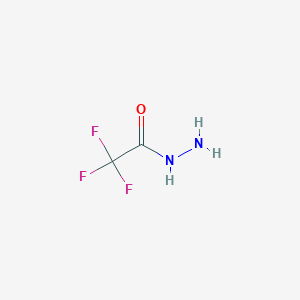
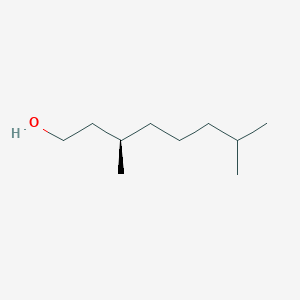
![3-[(2-Chloroethyl)sulfonyl]propanamide](/img/structure/B74487.png)
